3-Chloro-5-fluorobenzylmagnesium bromide
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Overview
Description
3-Chloro-5-fluorobenzylmagnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is characterized by the presence of chlorine, fluorine, and bromine functional groups. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a versatile reagent for introducing chlorine, fluorine, and bromine moieties into various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 3-chloro-5-fluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3-Chloro-5-fluorobenzyl bromide+Magnesium→3-Chloro-5-fluorobenzylmagnesium bromide
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorobenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halogens in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Often performed in the presence of a catalyst such as copper(I) iodide.
Coupling Reactions: Conducted under inert atmosphere with palladium or nickel catalysts.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: Derived from coupling reactions with organic halides.
Scientific Research Applications
Chemistry: 3-Chloro-5-fluorobenzylmagnesium bromide is extensively used in organic synthesis for the preparation of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to introduce fluorine and chlorine atoms into bioactive molecules, enhancing their biological activity and metabolic stability.
Medicine: The compound is utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties and increased potency.
Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 3-chloro-5-fluorobenzylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- 3-Chloro-5-fluorobenzyl bromide
- 3-Chloro-5-fluorophenylmagnesium bromide
- 3-Chloro-5-fluorobenzyl chloride
Comparison: 3-Chloro-5-fluorobenzylmagnesium bromide is unique due to its combination of chlorine, fluorine, and magnesium bromide functionalities. This combination provides distinct reactivity patterns compared to other similar compounds. For instance, 3-chloro-5-fluorobenzyl bromide lacks the nucleophilic magnesium center, making it less reactive in nucleophilic addition reactions. Similarly, 3-chloro-5-fluorophenylmagnesium bromide has a different substitution pattern on the aromatic ring, leading to variations in reactivity and selectivity .
Properties
IUPAC Name |
magnesium;1-chloro-3-fluoro-5-methanidylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZOBYLMTBQEQV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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